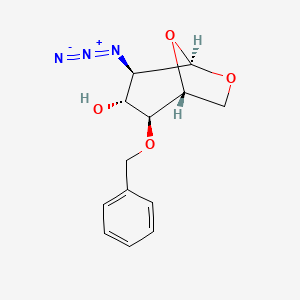

1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose

CAS No.:

Cat. No.: VC16690265

Molecular Formula: C13H15N3O4

Molecular Weight: 277.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15N3O4 |

|---|---|

| Molecular Weight | 277.28 g/mol |

| IUPAC Name | (1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |

| Standard InChI | InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |

| Standard InChI Key | CSEKEFNIXUCHND-SYLRKERUSA-N |

| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |

| Canonical SMILES | C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |

Introduction

A widely cited synthesis route involves the microwave-assisted displacement of a leaving group at the C-2 position of a 1,6-anhydroglucose derivative. Bailliez et al. (2004) achieved an 85% yield by reacting 1,6-anhydro-2-O-sulfonyl-4-O-benzyl-β-D-mannopyranose with lithium azide in a toluene/N,N-dimethylformamide (DMF) mixture under microwave irradiation at 125°C for 20 minutes . Aluminum oxide was employed as a catalyst to enhance reaction efficiency. This method exemplifies the advantages of microwave technology in reducing reaction times and improving regioselectivity.

Regioselective Ring-Opening Strategies

Sakairi et al. (1994) developed an alternative approach starting from 1,6-anhydro-2,3-O-endo-benzylidene-β-D-mannopyranose. Treatment with trimethylamine–borane and aluminum chloride selectively cleaved the benzylidene acetal at the 2-position, yielding a 3-O-benzyl intermediate . Subsequent trifluoromethanesulfonylation at C-2 and nucleophilic substitution with sodium azide afforded the target compound in high regioselectivity. This method highlights the importance of protecting-group strategies in carbohydrate chemistry.

Cellobiose-Derived Synthesis

Earlier work by researchers at Keio University (1984) demonstrated the compound’s preparation from cellobiose, a naturally occurring disaccharide. Azidonitration of 3,6-di-O-acetyl-1,5-anhydro-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-D-arabino-hex-1-enitol generated a glycosyl nitrate intermediate, which was subsequently converted into the benzyl α-glycoside . This route underscores the compound’s role in synthesizing complex oligosaccharide motifs.

Table 1: Comparison of Synthesis Methods

Structural and Spectroscopic Characteristics

Molecular Architecture

The compound’s bicyclic structure consists of a 1,6-anhydro bridge that constrains the glucopyranose ring into a conformation, as confirmed by X-ray crystallography and NMR studies . The 2-azido group occupies an axial position, while the 4-O-benzyl ether provides steric protection to the equatorial hydroxyl group. This arrangement facilitates selective functionalization at C-2 and C-4 positions.

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra exhibit characteristic signals for the anomeric proton (δ 5.2–5.4 ppm, d, J = 3–5 Hz) and benzyl methylene group (δ 4.6–4.8 ppm, AB quartet) .

-

IR Spectroscopy: A strong absorption band near 2100 cm⁻¹ confirms the presence of the azido group .

-

Mass Spectrometry: High-resolution mass spectra (HRMS) show a molecular ion peak at m/z 277.2759 corresponding to .

Applications in Organic Synthesis

Glycosyl Donor Preparation

The 1,6-anhydro bridge stabilizes the glycosyl donor, enabling efficient glycosylation reactions. For example, the azido group at C-2 can be reduced to an amine using Staudinger conditions (), yielding 1,6-anhydro-2-amino-4-O-benzyl-2-deoxy-β-D-glucopyranose—a precursor for N-linked glycoconjugates .

Click Chemistry Applications

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Staudinger reduction | 2-Amino derivative | Glycopeptide synthesis | |

| CuAAC | CuSO₄, sodium ascorbate, alkyne | Triazole-linked conjugate | Bioconjugation |

| Photochemical activation | UV light (254 nm) | Nitrene intermediates | Surface functionalization |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume